

Propargyl-PEG8-alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Propargyl-PEG8-alcohol*

CAS No.: *1422023-54-8*

Cat. No.: *B610274*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Propargyl-PEG8-alcohol**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. This document details its core chemical properties, applications in advanced therapeutic development, detailed experimental protocols, and essential storage and stability information.

Core Chemical Properties

Propargyl-PEG8-alcohol is a well-defined, monodisperse compound featuring a terminal propargyl (alkyne) group and a primary alcohol (hydroxyl) group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of functionalities for versatile bioconjugation strategies.

Table 1: Chemical and Physical Properties of **Propargyl-PEG8-alcohol**

Property	Value	Reference(s)
IUPAC Name	2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol	[1]
CAS Number	1422023-54-8	[1][2][3]
Molecular Formula	C ₁₇ H ₃₂ O ₈	[1][2][3]
Molecular Weight	364.4 g/mol	[1][2][4]
Exact Mass	364.20971797 Da	[1]
Purity	Typically ≥95% - 98%	[2][4][5][6]
Appearance	Colorless to pale-yellow liquid/solid	[7]
Solubility	Soluble in Water, DMSO, DMF, DCM	[2][8]

Applications in Research and Drug Development

The bifunctional nature of **Propargyl-PEG8-alcohol** makes it an invaluable tool in modern drug development and life sciences research. The PEG spacer enhances aqueous solubility and biocompatibility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[6][9]

- **Click Chemistry:** The terminal propargyl group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5] This reaction enables the highly efficient and specific covalent linkage to molecules containing an azide group, forming a stable triazole ring.[10][11]
- **Drug Delivery Systems:** This linker is essential for constructing advanced drug delivery systems.[5][6] It is frequently used to functionalize nanoparticles or to link targeting ligands to drug payloads, improving therapeutic precision.[12]
- **Antibody-Drug Conjugates (ADCs):** In ADC development, **Propargyl-PEG8-alcohol** can be used to attach a cytotoxic drug to a monoclonal antibody, facilitating targeted delivery to

cancer cells.[9][12][13]

- PROTACs: It serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[9][13][14]
- Bioconjugation: The hydroxyl group offers an additional site for chemical modification, allowing for the attachment of small molecules, imaging probes, or other functional moieties. [5]

Experimental Protocols

The following sections provide detailed methodologies for the most common application of **Propargyl-PEG8-alcohol**: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for specific substrates and applications.

- **Propargyl-PEG8-alcohol**
- Azide-containing molecule (e.g., protein, peptide, small molecule)
- Copper(II) Sulfate (CuSO_4)
- Sodium Ascorbate
- Copper-chelating ligand (e.g., THPTA or TBTA) - Recommended for bioconjugation to protect biomolecules
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)
- Desalting column or dialysis equipment for purification

This protocol describes the conjugation of an azide-modified biomolecule to **Propargyl-PEG8-alcohol**.

1. Preparation of Stock Solutions:

- **Propargyl-PEG8-alcohol**: Prepare a 10 mM stock solution in anhydrous DMSO.
- **Azide-Molecule**: Dissolve the azide-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
- **Copper(II) Sulfate**: Prepare a 20 mM stock solution in deionized water.[15]
- **Ligand (THPTA)**: Prepare a 50 mM stock solution in deionized water.[15]
- **Sodium Ascorbate**: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.[15][16]

2. Reaction Setup:

- In a reaction tube, add the azide-containing molecule solution.
- Add the **Propargyl-PEG8-alcohol** stock solution to achieve a 10- to 20-fold molar excess over the azide molecule.
- Prepare the catalyst premix: In a separate tube, combine the CuSO₄ solution and the THPTA ligand solution at a 1:5 molar ratio.[15][16] Mix gently.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the main reaction tube, followed immediately by the CuSO₄/ligand premix.[9][16]

Table 2: Typical Final Reaction Concentrations for CuAAC

Reagent	Final Concentration	Molar Ratio (Example)
Azide-Molecule	100 μ M	1x
Propargyl-PEG8-alcohol	1 - 2 mM	10 - 20x
Copper(II) Sulfate	0.25 - 1 mM	2.5 - 10x
Ligand (THPTA)	1.25 - 5 mM	12.5 - 50x
Sodium Ascorbate	5 - 10 mM	50 - 100x

3. Incubation:

- Incubate the reaction for 1-4 hours at room temperature, protected from light.[9] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[9]

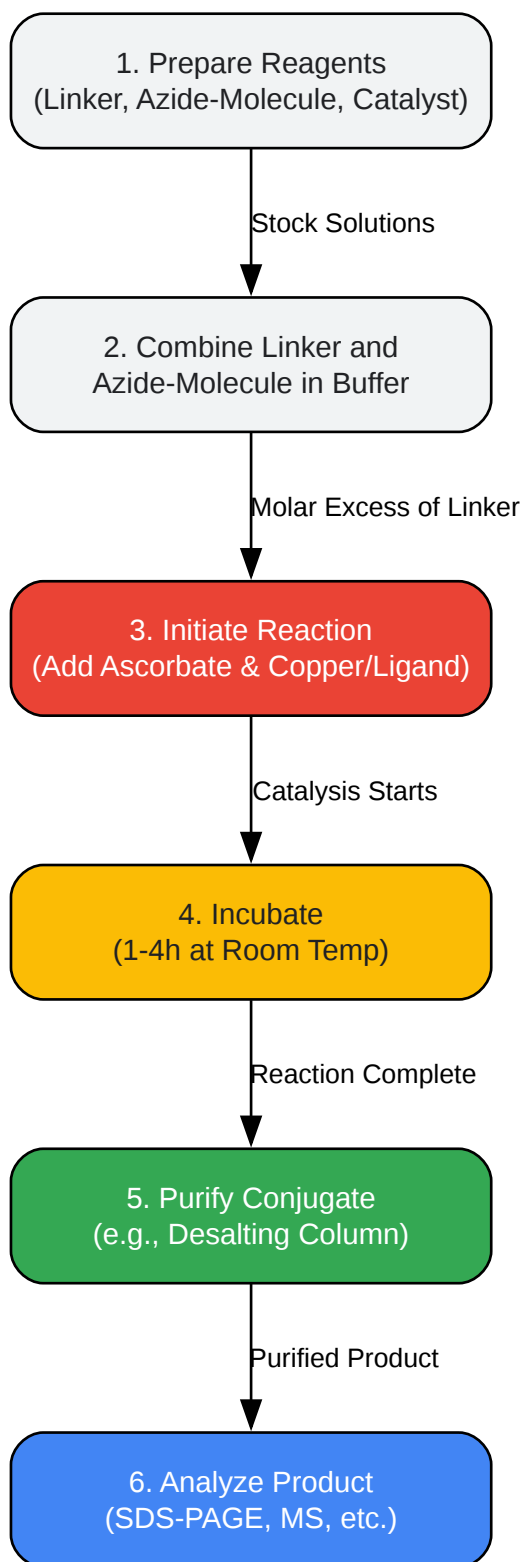
4. Purification:

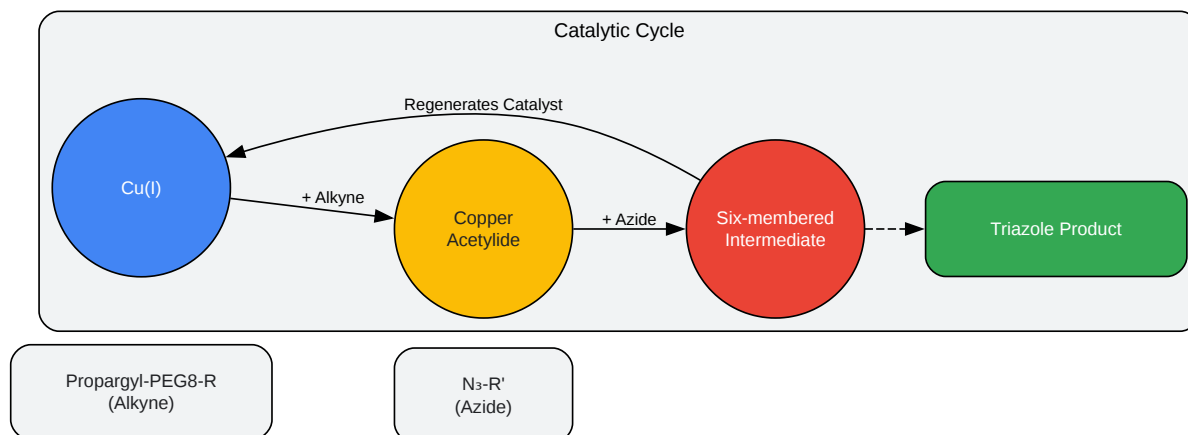
- Once the reaction is complete, remove excess reagents and byproducts.

- For proteins and other macromolecules, use a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).[16]

Visualized Workflows and Mechanisms

Diagrams created with Graphviz are provided below to illustrate key processes involving **Propargyl-PEG8-alcohol**.





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